5-Methyl-2-phenethyl thiazolidine
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Overview
Description
5-Methyl-2-phenethyl thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenethyl thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction conditions are mild, and the product remains stable, making it an attractive method for synthesizing thiazolidine derivatives.
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, purity, and selectivity. Methods such as multicomponent reactions, click reactions, and nano-catalysis are used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenethyl thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
5-Methyl-2-phenethyl thiazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenethyl thiazolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidinone: Another thiazolidine derivative with distinct pharmacological properties.
Uniqueness: 5-Methyl-2-phenethyl thiazolidine is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
CAS No. |
116135-01-4 |
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Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
5-methyl-2-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-10-9-13-12(14-10)8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
ZLUYNMJGDRENNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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